Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate
CAS No.: 916766-89-7
Cat. No.: VC2287635
Molecular Formula: C16H11F5O3S
Molecular Weight: 378.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916766-89-7 |
|---|---|
| Molecular Formula | C16H11F5O3S |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetate |
| Standard InChI | InChI=1S/C16H11F5O3S/c1-16(7-3-5-25-8(7)2-4-23-16)6-9(22)24-15-13(20)11(18)10(17)12(19)14(15)21/h3,5H,2,4,6H2,1H3 |
| Standard InChI Key | BUMVUDPJNUNDAR-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(CCO1)SC=C2)CC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
| Canonical SMILES | CC1(C2=C(CCO1)SC=C2)CC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Introduction
Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate is a synthetic organic compound with the molecular formula and a molecular weight of 378.31 g/mol. It is categorized as an ester derivative, featuring a pentafluorophenyl group attached to an acetic acid moiety that is further functionalized with a thieno[3,2-c]pyran ring system. Its CAS number is 916766-89-7, and it is identified by the CBNumber CB8956963 .
This compound has gained interest in synthetic chemistry due to its unique structural features and potential applications in materials science and pharmaceutical research.
Synthesis
Although specific synthetic pathways for this compound were not detailed in the provided sources, its structure suggests that it can be synthesized through esterification reactions involving:
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Thieno[3,2-c]pyran derivatives: These can be functionalized with acetic acid groups.
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Pentafluorophenol: Reacting with activated carboxylic acid intermediates to form the pentafluorophenyl ester.
Reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used for such esterification reactions.
Materials Science
The pentafluorophenyl group imparts unique electronic properties to the compound, making it a potential candidate for:
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Surface modification in advanced materials.
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Functional intermediates in polymer chemistry.
Pharmaceutical Research
The thieno[3,2-c]pyran scaffold is known for its biological activity in several drug discovery programs. While no direct biological data was available for this specific compound, related structures have been explored for their anti-inflammatory and anticancer properties.
Related Compounds
Several derivatives of thieno[3,2-c]pyran and pentafluorophenyl esters have been studied for their chemical and biological properties:
| Compound | CAS Number | Applications |
|---|---|---|
| Pentafluorophenyl (6,7-dihydrothieno[3,2-c]pyran)acetate | Similar structure | Potential drug intermediate |
| Pentafluorophenyl 5-pyridylthiophene carboxylate | 934570-42-0 | Material science applications |
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